molecular formula C11H11NO2 B1314419 (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol CAS No. 70502-03-3

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

Cat. No. B1314419
CAS RN: 70502-03-3
M. Wt: 189.21 g/mol
InChI Key: AAQIALLSQXGHHT-UHFFFAOYSA-N
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Description

“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by other names such as "4-Oxazolemethanol, 5-methyl-2-phenyl-" .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” consists of a 5-membered oxazole ring with a methyl group at the 5th position and a phenyl group at the 2nd position. The 4th position of the oxazole ring is substituted with a methanol group .


Physical And Chemical Properties Analysis

The compound has a melting point of 117 °C . Other physical and chemical properties such as boiling point and density were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of oxazole derivatives, similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, is in the field of corrosion inhibition. Research by Rahmani et al. (2018) demonstrated that certain oxazole derivatives significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. These compounds function by adsorbing onto the metal surface, thus providing a protective layer. Their effectiveness increases with concentration, indicating their potential as corrosion inhibitors in industrial applications. The study utilized a combination of gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, alongside quantum chemical calculations, to evaluate the performance of these inhibitors (Rahmani et al., 2018).

Molecular Structure and Crystallography

Another application area is in molecular structure determination and crystallography. Gzella and Rozwadowska (2000) confirmed the absolute configuration of a compound structurally similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, highlighting the utility of these compounds in crystallographic studies. Their work provided insights into the molecular geometry and intermolecular hydrogen bonding, contributing to a deeper understanding of oxazole derivatives' structural properties (Gzella & Rozwadowska, 2000).

Synthesis and Characterization of Novel Compounds

Oxazole derivatives serve as key intermediates in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Cao et al. (2010) synthesized and characterized a compound involving an oxazole ring, providing valuable data through NMR, MS, and IR spectra, along with X-ray diffraction. Such studies are crucial for developing new drugs and understanding their molecular structures (Cao et al., 2010).

Liquid Crystal Properties

Oxazole derivatives are also explored for their liquid crystal properties, which are significant for various optical and electronic applications. Zhao et al. (2013) investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, revealing their liquid crystal behaviors and mesophase ranges. These findings are essential for developing new materials for display technologies and other applications requiring controlled liquid crystal properties (Zhao et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H319, H335, H302+H312+H332, and H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P280, P301+P312, and P302+P352, suggesting protective measures and actions to take in case of exposure .

properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIALLSQXGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468750
Record name (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

CAS RN

70502-03-3
Record name (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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